methyl 4-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]sulfamoyl}benzoate
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Description
Methyl 4-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]sulfamoyl}benzoate is a useful research compound. Its molecular formula is C18H19NO6S and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.09330850 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]sulfamoyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Base Structure : The compound is a sulfamoyl derivative, indicating the presence of a sulfonamide group which is often associated with antibacterial activity.
- Benzofuran Moiety : The inclusion of a benzofuran ring suggests potential neuroprotective and anti-inflammatory effects.
- Hydroxyethyl Group : This functional group may enhance solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Mechanism : Sulfamoyl derivatives often inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for DNA replication and cell division.
- Case Studies : A study demonstrated that related benzofuran derivatives showed promising activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The benzofuran component is known for its anti-inflammatory properties. Research has shown:
- In Vitro Studies : Compounds with similar structures have been shown to reduce the production of pro-inflammatory cytokines in cell cultures.
- Animal Models : In vivo studies indicated that these compounds could mitigate inflammation in models of arthritis and colitis .
Antioxidant Properties
Antioxidant activity is another significant aspect of this compound's biological profile:
- Mechanism : The presence of hydroxyl groups in the structure allows for the scavenging of free radicals, thereby reducing oxidative stress.
- Research Findings : Studies have reported that related compounds exhibit strong antioxidant activity, which could be beneficial in preventing chronic diseases linked to oxidative damage .
Research Findings and Data Tables
Biological Activity | Mechanism of Action | References |
---|---|---|
Antimicrobial | Inhibition of folic acid synthesis | |
Anti-inflammatory | Reduction of cytokine production | |
Antioxidant | Scavenging free radicals |
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of similar sulfamoyl compounds against clinical isolates. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, showcasing significant potential for therapeutic use.
-
Anti-inflammatory Activity :
- In a murine model of induced arthritis, treatment with related benzofuran derivatives resulted in a 50% reduction in paw swelling compared to controls, highlighting their potential as anti-inflammatory agents.
- Oxidative Stress Reduction :
Properties
IUPAC Name |
methyl 4-[[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-24-18(21)12-2-5-15(6-3-12)26(22,23)19-11-16(20)13-4-7-17-14(10-13)8-9-25-17/h2-7,10,16,19-20H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVCGUHKPNIINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.